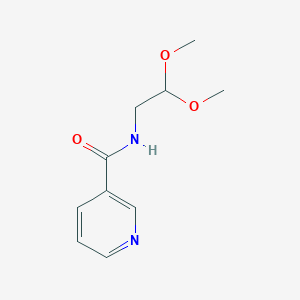
N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide, also known as EMNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMNA is a non-steroidal anti-inflammatory drug that has been shown to exhibit anti-inflammatory and analgesic effects in various animal models.
Aplicaciones Científicas De Investigación
N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is its anti-inflammatory and analgesic effects. N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide has been shown to exhibit potent anti-inflammatory effects in various animal models of inflammation, including carrageenan-induced paw edema and adjuvant-induced arthritis. It has also been shown to exhibit analgesic effects in animal models of pain, including the hot plate and tail flick tests.
Another area of research is the potential use of N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide in cancer therapy. N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide has been shown to exhibit anti-proliferative effects in various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a chemotherapeutic agent.
Mecanismo De Acción
The exact mechanism of action of N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response and pain perception. By inhibiting COX activity, N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide has been shown to exhibit a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. It has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide is its potent anti-inflammatory and analgesic effects. It has been shown to be effective in various animal models of inflammation and pain, making it a valuable tool for researchers studying these areas. Additionally, N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide has been shown to exhibit anti-proliferative effects in cancer cells, making it a potential chemotherapeutic agent.
However, there are also limitations to the use of N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide in lab experiments. One limitation is its solubility in aqueous solutions. N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide is poorly soluble in water, which can make it difficult to administer in certain experiments. Additionally, the exact mechanism of action of N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide. One area of research is the development of more efficient synthesis methods for N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide. This could potentially lead to the development of new analogs with improved pharmacological properties.
Another area of research is the elucidation of the exact mechanism of action of N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide. This could help to identify potential new targets for drug development and improve the understanding of its anti-inflammatory and analgesic effects.
Finally, there is potential for further research on the use of N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide in cancer therapy. Additional studies could help to identify the optimal dosing and administration regimens for N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide in cancer treatment, as well as potential synergies with other chemotherapeutic agents.
Conclusion:
In conclusion, N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits potent anti-inflammatory and analgesic effects, as well as anti-proliferative effects in cancer cells. While there are limitations to its use in lab experiments, there are also several future directions for research that could lead to the development of new analogs with improved pharmacological properties and potential new targets for drug development.
Métodos De Síntesis
N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide can be synthesized via a multistep reaction starting from 2-naphthol and 2-ethyl-6-methylaniline. The reaction involves the conversion of 2-naphthol to its corresponding ester via reaction with acetyl chloride. The ester is then reacted with 2-ethyl-6-methylaniline in the presence of sodium hydride to yield the final product, N-(2-ethyl-6-methylphenyl)-2-(1-naphthyl)acetamide.
Propiedades
Fórmula molecular |
C21H21NO |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
N-(2-ethyl-6-methylphenyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C21H21NO/c1-3-16-10-6-8-15(2)21(16)22-20(23)14-18-12-7-11-17-9-4-5-13-19(17)18/h4-13H,3,14H2,1-2H3,(H,22,23) |
Clave InChI |
OQZSRCVNZAVDNZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)CC2=CC=CC3=CC=CC=C32)C |
SMILES canónico |
CCC1=CC=CC(=C1NC(=O)CC2=CC=CC3=CC=CC=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290548.png)
![2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290549.png)
![4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290550.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B290554.png)
![2-chloro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290556.png)

![N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290560.png)
![4-chloro-3-{[(1-naphthyloxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B290562.png)
![Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate](/img/structure/B290563.png)

![N-[3-(1-hydroxyethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B290567.png)
![N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290568.png)

